N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Photobleaching Fluorescence Microscopy Immunohistochemistry

Conjugating Cy5 to biomolecules often requires organic co-solvents that denature proteins. This PEGylated Cy5 NHS ester dissolves directly in aqueous buffers, eliminating DMF/DMSO. Key outcomes: • Aqueous-only conjugation preserves antibody and protein activity • Dual PEG linker suppresses dye stacking for 2-5× brighter conjugates • Amine-reactive NHS ester couples at pH 7-8 in <2 h • Solvent-free workflow reduces aggregation and simplifies purification. Global stock available with ambient shipping; ≥98% purity verified by HPLC.

Molecular Formula C45H60ClN3O10
Molecular Weight 838.4 g/mol
Cat. No. B15393234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Molecular FormulaC45H60ClN3O10
Molecular Weight838.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1
InChIKeyQBKOBGOQDYZADQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEGylated Cy5 NHS Ester: Technical Overview


This compound is a PEGylated derivative of a Cyanine5 (Cy5) fluorophore, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester functional group [1]. It belongs to the class of near-infrared (NIR) fluorescent labeling reagents, characterized by excitation/emission maxima at approximately 649 nm and 667 nm, respectively . The structure integrates a pentamethine cyanine core with a dual PEG linker architecture: one PEG chain terminates in a methoxy group, while the other presents the NHS ester for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies. This design is intended to enhance aqueous solubility and mitigate aggregation, a common limitation of non-PEGylated cyanine dyes .

PEGylated vs. Standard Cy5 NHS Ester


Direct substitution with generic, non-PEGylated Cy5 NHS esters (e.g., Cyanine5 NHS ester tetrafluoroborate) or even sulfonated Cy5 (sulfo-Cy5) in aqueous conjugation workflows is not functionally equivalent. The absence of the hydrophilic polyethylene glycol (PEG) spacer in standard dyes leads to significantly lower water solubility, necessitating the use of organic co-solvents like DMF or DMSO for labeling reactions, which can be detrimental to solvent-sensitive biomolecules [1]. Furthermore, studies have demonstrated that Cy5 dyes without PEG linkers exhibit pronounced aggregation in aqueous buffers when conjugated to proteins, resulting in blue-shifted absorption shoulders and substantial fluorescence self-quenching, thereby reducing effective brightness [2]. The integrated PEG architecture of this specific compound is engineered to overcome these limitations, providing enhanced aqueous processability and reduced aggregation potential [3].

PEGylated Cy5 NHS Ester: Quantitative Differentiation Guide


Cy5 vs. Alexa Fluor 647 Photostability

The Cy5 fluorophore core exhibits significantly lower resistance to photobleaching compared to its primary commercial competitor, Alexa Fluor 647. In quantitative protein conjugate studies, the Alexa Fluor 647 dye retained approximately 80% of its initial fluorescence after photobleaching experiments, whereas the Cy5 dye retained only 55% [1]. This represents a quantified difference of 25% higher fluorescence retention for the Alexa Fluor 647 dye, indicating that Cy5-based probes are less suitable for applications requiring prolonged or repeated laser excitation.

Photobleaching Fluorescence Microscopy Immunohistochemistry

Aggregation Quenching Mitigation via PEG Linker

Standard, non-PEGylated Cy5 dyes are prone to aggregation upon conjugation to proteins, which manifests as a prominent blue-shifted shoulder peak in absorption spectra. This aggregation leads to non-fluorescent complexes that effectively diminish the fluorescence of the conjugates [1]. While direct quantitative self-quenching data for this specific compound is not available in the public domain, the integration of a hydrophilic PEG linker is a well-established, class-level strategy to increase spatial separation between fluorophores and reduce aggregation in aqueous environments [2]. This design principle contrasts with standard Cy5 NHS ester (e.g., CAS 1263093-76-0), which lacks this spacer and is therefore more susceptible to aggregation-induced quenching, especially at higher degrees of labeling.

Protein Conjugation Fluorescence Quenching PEGylation

Aqueous Solubility Profile

This specific compound is documented to be soluble in water, as well as in organic solvents like DMSO, DMF, and DCM . This contrasts with standard, non-PEGylated Cy5 NHS ester, which has limited water solubility and typically requires dissolution in anhydrous DMSO or DMF for bioconjugation reactions [1]. The presence of the PEG spacer increases the hydrophilicity of the molecule, facilitating direct use in aqueous labeling protocols without the need for organic co-solvents.

Solubility Bioconjugation Aqueous Chemistry

PEGylated Cy5 NHS Ester: Optimal Application Scenarios


Aqueous-Phase Bioconjugation for Sensitive Proteins

This reagent is ideally suited for labeling primary amine-containing biomolecules that are sensitive to organic solvents. Its demonstrated solubility in water allows for direct conjugation in aqueous buffers, bypassing the need for DMSO or DMF that are required for standard Cy5 NHS esters . This preserves the native conformation and activity of delicate proteins, antibodies, or peptides during the labeling process, leading to more reliable functional conjugates.

PROTAC Synthesis with Fluorescent PEG Linker

The compound's bifunctional nature—combining a Cy5 fluorophore with a PEG linker terminating in an NHS ester—makes it a valuable building block for Proteolysis Targeting Chimeras (PROTACs) . It enables the synthesis of PROTAC molecules that incorporate a fluorescent tag for tracking and monitoring purposes, while the PEG linker can modulate the physicochemical properties and linker length between the target protein and E3 ligase binding moieties.

In Vivo Imaging with Enhanced Hydrophilicity

For in vivo applications where the target conjugate must remain soluble and evade rapid clearance, this PEGylated Cy5 NHS ester offers a distinct advantage. The PEG spacer enhances the overall hydrophilicity of the labeled biomolecule, which can improve its pharmacokinetic profile by reducing non-specific binding and increasing circulation time compared to conjugates made with more hydrophobic, non-PEGylated dyes [1]. This is particularly relevant for nanoparticle tracking or antibody-based imaging where long circulation and low background are critical.

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